methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate
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Overview
Description
Methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group and a 2,4-dimethoxybenzoyl group attached to an amino-substituted benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride group of 2,4-dimethoxybenzoyl chloride. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[(2,4-dimethoxybenzoyl)amino]benzoic acid.
Reduction: Formation of 4-[(2,4-dimethoxybenzyl)amino]benzoate.
Substitution: Formation of derivatives with substituted functional groups.
Scientific Research Applications
Methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-methoxybenzoyl)amino]benzoate
- Methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate
- Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate
Uniqueness
Methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate is unique due to the presence of two methoxy groups on the benzoyl moiety, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-13-8-9-14(15(10-13)22-2)16(19)18-12-6-4-11(5-7-12)17(20)23-3/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQDPWQDIQANFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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